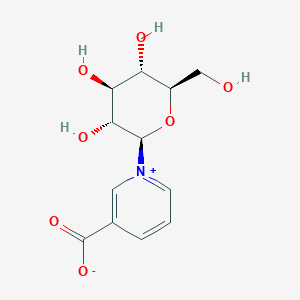![molecular formula C39H72O3 B1265272 1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1265272.png)
1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(14-methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol is a diradylglycerol.
Scientific Research Applications
Novel Series in Organic Geochemistry
A study by Pancost et al. (2001) identified three novel series of non-isoprenoidal dialkyl glycerol diethers in carbonate crusts. These crusts were formed from methane-rich waters associated with Mediterranean mud volcanoes. This discovery contributes to our understanding of organic geochemistry, particularly in extreme environments.
Bio-Diesel and Bio-Lubricant Synthesis
In the field of renewable energy, Bokade & Yadav (2007) investigated the synthesis of bio-diesel and bio-lubricants by transesterification of vegetable oil with alcohols. Their study focused on the efficiency and feasibility of producing these renewable resources, highlighting potential industrial applications.
Archaeal Membrane Lipids
Research by Zhu et al. (2014) identified unusual tetraether lipids in marine sediments, suggesting alternative backbones in archaeal lipids. This discovery has implications for understanding the structure and function of archaeal membranes in various environmental conditions.
Fuel Additives and Diesel Fuel
Chang et al. (2014) explored the one-step synthesis of fuel additives and diesel fuel using glycerol. Their findings are significant for developing more efficient and sustainable fuel production methods.
Plasmalogen Synthesis
In the context of lipid biochemistry, Qin, Byun, & Bittman (1999) described the synthesis of plasmalogens, a type of phospholipid. This research contributes to our understanding of lipid synthesis and its potential applications in biotechnology.
Glycerol Conversion and Fuel Additives
Widayat et al. (2019) studied the conversion of glycerol to methyl tertiary glycerol ethers (MTGE), focusing on its potential as a fuel additive. This research addresses the need for innovative approaches to utilize by-products of the biodiesel industry.
Multi-Component Reactions in Glycerol
Lee et al. (2010) investigated multi-component reactions in glycerol, demonstrating its effectiveness as a medium for complex chemical reactions. This research highlights the versatility of glycerol in facilitating various chemical syntheses.
Glycerol Acetals in Biodiesel
A study by Silva et al. (2010) on glycerol acetals showed their potential as anti-freezing additives for biodiesel. This research is vital for improving the performance and viability of biodiesel in colder climates.
properties
Product Name |
1-(14-Methyl-pentadecanyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol |
|---|---|
Molecular Formula |
C39H72O3 |
Molecular Weight |
589 g/mol |
IUPAC Name |
(2S)-3-(14-methylpentadecoxy)-2-[8-(10-tetracyclo[6.4.0.02,7.03,6]dodecanyl)octoxy]propan-1-ol |
InChI |
InChI=1S/C39H72O3/c1-31(2)20-16-12-8-6-4-3-5-7-10-14-18-26-41-30-33(29-40)42-27-19-15-11-9-13-17-21-32-22-23-36-37(28-32)39-35-25-24-34(35)38(36)39/h31-40H,3-30H2,1-2H3/t32?,33-,34?,35?,36?,37?,38?,39?/m0/s1 |
InChI Key |
ZSBGYZBSCPIOCX-DVMMVEDMSA-N |
Isomeric SMILES |
CC(C)CCCCCCCCCCCCCOC[C@H](CO)OCCCCCCCCC1CCC2C(C1)C3C2C4C3CC4 |
Canonical SMILES |
CC(C)CCCCCCCCCCCCCOCC(CO)OCCCCCCCCC1CCC2C(C1)C3C2C4C3CC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



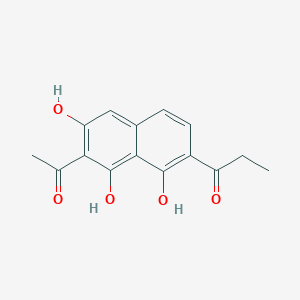
![8-[(Aminomethyl)sulfanyl]-6-sulfanyloctanamide](/img/structure/B1265191.png)
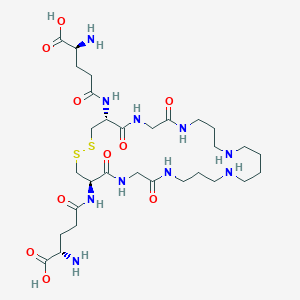
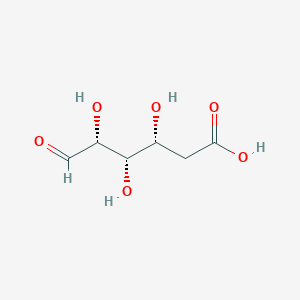
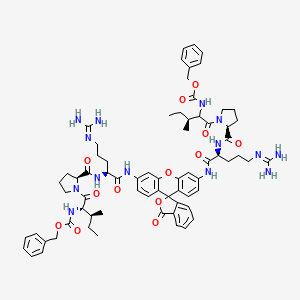

![beta-Decaethylcalix[5]furan](/img/structure/B1265198.png)
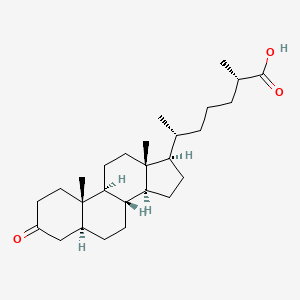
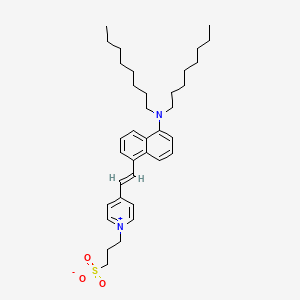
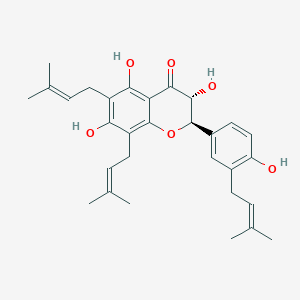
![7-O-[(2-aminoethyl)phosphoryl]-alpha-Kdo-(2->4)-alpha-Kdo-(2->6)-lipid IVA](/img/structure/B1265205.png)
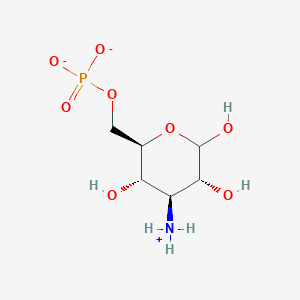
![4-[5-(3-Fluorophenyl)-1,2,4-oxadiazol-3-yl]benzoic acid](/img/structure/B1265211.png)
